molecular formula C7H12O3 B138757 Methyl 2-methyl-4-oxopentanoate CAS No. 127323-49-3

Methyl 2-methyl-4-oxopentanoate

Cat. No. B138757
CAS RN: 127323-49-3
M. Wt: 144.17 g/mol
InChI Key: IOKHSZMZBQKDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-4-oxopentanoate is a chemical compound that belongs to the family of β-keto esters. It is also known as Methyl acetoacetate or MAA. This compound is widely used in organic synthesis as a precursor for the synthesis of various compounds. Methyl 2-methyl-4-oxopentanoate is a colorless liquid with a fruity odor.

Mechanism of Action

Methyl 2-methyl-4-oxopentanoate is a β-keto ester that undergoes various reactions such as aldol condensation, Michael addition, and Claisen condensation. The compound acts as a nucleophile in these reactions. The compound also undergoes decarboxylation under acidic conditions to form acetone and carbon dioxide.
Biochemical and Physiological Effects:
Methyl 2-methyl-4-oxopentanoate has no known biochemical or physiological effects in humans. However, it has been shown to have antimicrobial and antifungal properties. It has also been shown to have insecticidal properties.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-4-oxopentanoate is a versatile compound that can be easily synthesized and used in various organic synthesis reactions. It is readily available and has a high yield of synthesis. However, the compound is highly flammable and should be handled with care. It is also toxic and can cause skin and eye irritation.

Future Directions

Methyl 2-methyl-4-oxopentanoate has potential future applications in the synthesis of new pharmaceuticals and agrochemicals. It can also be used as a building block for the synthesis of new materials with unique properties. Further research can be done to explore the potential of this compound in various fields such as materials science, pharmaceuticals, and agrochemicals. The compound can also be modified to improve its properties and make it more useful in various applications.
Conclusion:
Methyl 2-methyl-4-oxopentanoate is a versatile compound that has various applications in organic synthesis. It is readily available and has a high yield of synthesis. The compound has potential future applications in the synthesis of new pharmaceuticals, agrochemicals, and materials with unique properties. Further research can be done to explore the potential of this compound in various fields.

Synthesis Methods

Methyl 2-methyl-4-oxopentanoate can be synthesized by the reaction of methyl acetoacetate with acetaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the aldol condensation reaction. The yield of this reaction is generally high and the reaction conditions are mild.

Scientific Research Applications

Methyl 2-methyl-4-oxopentanoate is widely used in organic synthesis as a building block for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a flavoring agent in the food industry. Methyl 2-methyl-4-oxopentanoate has been used in the synthesis of anti-tumor agents, anti-inflammatory agents, and analgesic agents.

properties

IUPAC Name

methyl 2-methyl-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(4-6(2)8)7(9)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKHSZMZBQKDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-4-oxopentanoate

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